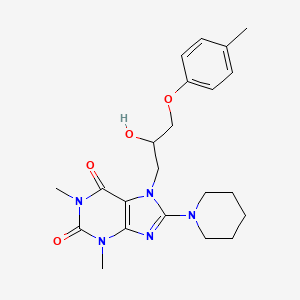

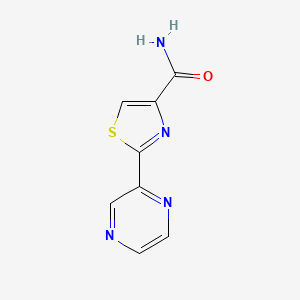

2-(吡嗪-2-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Pyrazin-2-yl)thiazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole-4-carboxamides were synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They have been used in the design of privileged structures in medicinal chemistry .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学研究应用

- 噻唑类,包括 2-(吡嗪-2-基)噻唑-4-甲酰胺 的衍生物,具有抗菌作用。 例如,磺胺噻唑是一种相关的化合物,被用作抗菌药物 .

- 2-(吡嗪-2-基)噻唑-4-甲酰胺 的一些衍生物已显示出抗纤维化活性。 这些化合物可能在治疗纤维化疾病方面具有价值 .

- 噻唑类已被研究用作抗肿瘤剂。 诸如噻唑呋喃之类的化合物,其中含有噻唑环,具有抗肿瘤作用 .

- 噻唑类,包括利托那韦(一种抗逆转录病毒药物),具有抗病毒作用。 研究人员正在研究它们对抗病毒的作用机制 .

抗菌特性

抗纤维化活性

抗肿瘤(抗癌)特性

抗病毒活性

总之,2-(吡嗪-2-基)噻唑-4-甲酰胺 及其衍生物在多种应用中具有潜力,从抗菌和抗肿瘤作用到潜在的神经保护。 进一步的研究对于充分发挥其治疗潜力至关重要 . 🌟

作用机制

Target of Action

The primary target of 2-(Pyrazin-2-yl)thiazole-4-carboxamide is the enzyme Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

2-(Pyrazin-2-yl)thiazole-4-carboxamide, as a Succinate Dehydrogenase Inhibitor (SDHI), can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen, and therefore, SDHIs have no cross-resistance with other classes of fungicides .

Biochemical Pathways

The biochemical pathway primarily affected by 2-(Pyrazin-2-yl)thiazole-4-carboxamide is the tricarboxylic acid cycle . By inhibiting the action of SDH, the compound disrupts this cycle, leading to a lack of energy production and ultimately the death of the pathogen .

Result of Action

The result of the action of 2-(Pyrazin-2-yl)thiazole-4-carboxamide is the inhibition of pathogenic growth. For instance, certain derivatives of the compound exhibited better in vitro activities than other fungicides against Rhizoctonia cerealis . Particularly, one derivative showed promising in vivo protective activity against Rhizoctonia solani and Puccinia sorghi Schw .

未来方向

The development of new compounds related to the thiazole scaffold is an active area of research due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives, including “2-(Pyrazin-2-yl)thiazole-4-carboxamide”, to act as potential drug molecules with lesser side effects .

属性

IUPAC Name |

2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c9-7(13)6-4-14-8(12-6)5-3-10-1-2-11-5/h1-4H,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBHQIIBASHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)

![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)

![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)

![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)